molecular formula C9H10O4 B1349212 Methyl 4-acetyl-5-methylfuran-2-carboxylate CAS No. 29172-10-9

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Cat. No. B1349212
CAS RN: 29172-10-9
M. Wt: 182.17 g/mol
InChI Key: NWZJIFQWVPVKLV-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-methylfuran-2-carboxylate is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in the pharmaceutical industry. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Therapeutics

Furan derivatives, including Methyl 4-acetyl-5-methylfuran-2-carboxylate, are known for their potential therapeutic applications. They can be involved in the synthesis of various pharmacologically active molecules that may exhibit anti-inflammatory, antiviral, or antibacterial properties .

Photovoltaic Materials

These compounds can also play a role in the development of photovoltaic materials. Their unique electronic and structural properties make them suitable for use in organic solar cells to improve efficiency and stability .

Dyes and Pigments

In the field of dyes and pigments, furan derivatives are valued for their color properties and stability. They can be used to create new pigments with specific color profiles for industrial applications .

Corrosion Inhibitors

Methyl 4-acetyl-5-methylfuran-2-carboxylate may serve as a corrosion inhibitor. Its molecular structure could potentially interact with metal surfaces to prevent oxidation and corrosion, which is crucial in extending the lifespan of metal components .

Food Antioxidants

The antioxidant properties of furan derivatives make them suitable for preserving food quality. They can help prevent oxidation in food products, thereby extending shelf life and maintaining nutritional value .

Sustainable Chemistry

In sustainable chemistry, these compounds are used to develop eco-friendly synthetic pathways. They can be part of green chemistry initiatives aiming to reduce environmental impact through safer chemical processes .

Agrochemicals

Furan derivatives are also utilized in the agrochemical industry. They may be used in the synthesis of pesticides or herbicides that are more effective and less harmful to the environment .

properties

IUPAC Name

methyl 4-acetyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJIFQWVPVKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361155
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-5-methylfuran-2-carboxylate

CAS RN

29172-10-9
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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